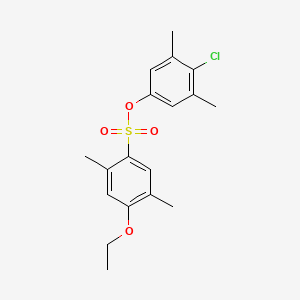

![molecular formula C24H26N2O4 B2377310 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 862207-75-8](/img/structure/B2377310.png)

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with a piperazine ring and a chromen-2-one group. Piperazine rings are common in many pharmaceuticals and have various biological activities . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds, including some antidepressants .

Scientific Research Applications

Metabolic Pathway Elucidation

The metabolic pathways of novel antidepressants and related compounds have been extensively studied to understand their biotransformation in the body. For example, Lu AA21004, a novel antidepressant, undergoes oxidative metabolism involving cytochrome P450 enzymes, leading to the formation of various metabolites, including a benzoic acid derivative (Hvenegaard et al., 2012). This research is critical for drug development, providing insights into drug safety, efficacy, and potential drug-drug interactions.

Antimicrobial Activities

Synthetic derivatives of piperazine and related compounds have demonstrated promising antimicrobial activities. The synthesis and evaluation of 1,2,4-triazole derivatives and thiazolidinone compounds revealed moderate to good activities against various microorganisms (Bektaş et al., 2007); (Patel et al., 2012). These findings highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory and Analgesic Properties

Research into novel piperazine derivatives of flavone and related structures has shown significant anti-inflammatory and analgesic effects. This includes the inhibition of pro-inflammatory cytokines and potent antimicrobial activity, which could lead to new treatments for inflammation-related diseases (Hatnapure et al., 2012).

Antitumor and Anticancer Activities

Compounds related to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one have been explored for their potential antitumor and anticancer properties. Studies have synthesized and tested various derivatives for their cytotoxic activities against different cancer cell lines, showing promising results that contribute to the development of new anticancer drugs (Mustafa et al., 2011); (Ahagh et al., 2019).

Synthesis of Novel Heterocyclic Compounds

The compound and its analogs have been used as key intermediates in the synthesis of novel heterocyclic compounds with potential biological activities. This includes the synthesis of polyamides containing natural nucleobases, such as uracil and adenine, showcasing the versatility of these compounds in organic synthesis and their potential applications in materials science and drug design (Hattori & Kinoshita, 1979).

Mechanism of Action

Target of Action

The primary targets of SMR000046827 are currently unknown. The compound is structurally similar to other piperazine derivatives, which have been found to exhibit good anticonvulsant activity in vivo . .

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be hypothesized that smr000046827 might influence gaba-ergic neurotransmission in the brain .

Biochemical Pathways

Given the potential influence on GABA-ergic neurotransmission, it is possible that SMR000046827 could affect pathways related to seizure activity and mood regulation .

Result of Action

Based on the observed anticonvulsant activity of structurally similar compounds, it is possible that smr000046827 could have a protective effect against seizures .

properties

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKDYWTUAIWEMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

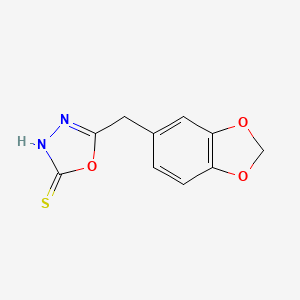

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

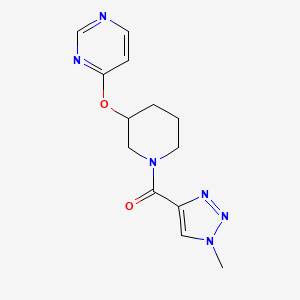

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

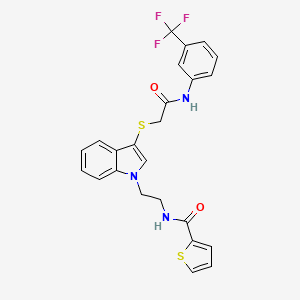

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)